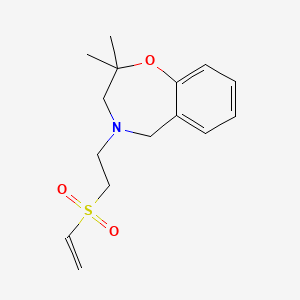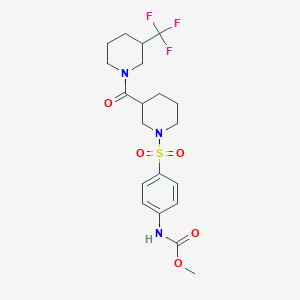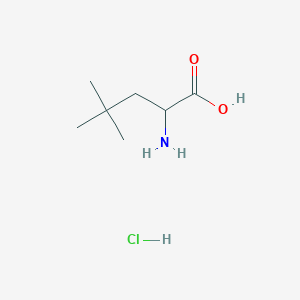![molecular formula C11H15ClN2 B2768728 [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride CAS No. 1334149-43-7](/img/structure/B2768728.png)
[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C11H15ClN2 It is a hydrochloride salt form of a phenylmethanamine derivative, featuring a pyrrole ring fused to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone and ammonia or an amine under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring reacts with a phenyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of Methanamine: The methanamine group is introduced through reductive amination, where the intermediate product reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the methanamine group to a methyl group, or reduce any double bonds present in the structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Reagents like halogens (Cl, Br), nitrating agents (HNO), and alkyl halides (R-X) in the presence of catalysts are common.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Methylated derivatives or fully reduced pyrrole rings.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as receptors and enzymes.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and conductive polymers.
Biological Studies: It is used in studies involving neurotransmitter analogs and their effects on biological systems.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[3-(1H-pyrrol-1-yl)phenyl]methanamine: Lacks the dihydro modification, which may affect its reactivity and biological activity.
[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]ethanamine: Similar structure but with an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.
[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanamine: Contains a propyl group, which can influence its interaction with biological targets.
Uniqueness
The unique structural feature of [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride is the dihydro modification on the pyrrole ring, which can significantly impact its chemical reactivity and biological interactions. This modification may enhance its stability and specificity in binding to certain molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(2,5-dihydropyrrol-1-yl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13;/h1-5,8H,6-7,9,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVZVHRYHVUQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C2=CC=CC(=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B2768647.png)

![2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2768652.png)
![4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2768653.png)
![N~4~-(3-methylphenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2768654.png)


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2768657.png)

![[(1R,6R,7S)-2-Oxabicyclo[4.1.0]heptan-7-yl]methanamine;hydrochloride](/img/structure/B2768659.png)
![3-(4-benzylpiperidin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B2768660.png)

![2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2768666.png)
